1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine
Description
Properties
IUPAC Name |
1-benzyl-5-phenylmethoxy-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-3-8-17(9-4-1)14-20-13-7-12-19(15-20)21-16-18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMTXDBUDKSLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated tetrahydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Products where the benzyloxy group is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine has been investigated for its potential therapeutic properties, particularly in neurological disorders. Its structure allows it to interact with various biological targets.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of this enzyme can lead to increased levels of neurotransmitters like dopamine in the brain, which is crucial for motor function and mood regulation.
Case Study: Neuroprotection in Parkinson's Disease Models
A study involving animal models of Parkinson's disease demonstrated that compounds inhibiting MAO-B could reduce dopaminergic cell death induced by neurotoxins. This suggests a potential for 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine in developing treatments for neurodegenerative conditions.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain pathogens, including Mycobacterium tuberculosis.
Table 1: Summary of Biological Activities
Synthetic Chemistry Applications
In synthetic chemistry, 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and nucleophilic substitution.
Synthesis Pathways
The synthesis typically involves the reduction of precursors using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. This compound's ability to undergo further transformations makes it valuable in creating derivatives with enhanced biological activities.
Mechanism of Action
The mechanism by which 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets. The benzyl and benzyloxy groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : THP derivatives are typically synthesized via multi-component reactions (e.g., ). The target compound’s synthesis likely employs similar strategies, but its benzyloxy group may necessitate specialized conditions (e.g., protection/deprotection steps).
- Catalyst Diversity : Metal catalysts (e.g., Cu(OTf)₂, iron phthalocyanine) and green solvents like deep eutectic solvents (DES) are prominent in THP synthesis, balancing efficiency and sustainability .
Pharmacological and Functional Comparisons
Key Observations :
- Activity Divergence : Substituents dictate pharmacological effects. For example, MPTP’s methyl-phenyl group leads to neurotoxicity via MAO-B activation , while benzyl/benzyloxy groups in the target compound may favor MAO inhibition (analogous to dual inhibitors in ).
- Anti-inflammatory Potency: Ethyl 1,2,6-triphenyl-THP derivatives outperform Diclofenac in gelatinase inhibition, highlighting the role of aryl-amino substituents .
Chemical Reactivity and Stability
- Cyclization Tendencies : Hydroxybenzyl-substituted THPs (e.g., in ) undergo intramolecular cyclization to form bicyclic structures. The benzyloxy group in the target compound may exhibit similar reactivity, requiring stabilization during synthesis .
- Oxidative Sensitivity : MPTP’s toxicity arises from oxidation to MPP+, suggesting that electron-donating groups (e.g., benzyloxy) could alter redox stability .
Biological Activity
1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine is . Its structure features a tetrahydropyridine core with benzyl and benzyloxy substituents that influence its pharmacological properties.
The primary mechanism through which 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine exerts its biological effects is believed to involve inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of acetylcholine (ACh), a neurotransmitter associated with memory and learning. Inhibition of these enzymes can lead to increased ACh levels in the brain, which may enhance cognitive functions and counteract symptoms associated with Alzheimer's disease.
Inhibition Potency
Recent studies have demonstrated that compounds similar to 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine exhibit significant inhibitory activity against AChE and BChE. For instance:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
|---|---|---|
| 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine | TBD | TBD |
| Tacrine | 1.2 - 13.5 | 1.5 - 1300 |
This table highlights the comparative potency of various compounds in inhibiting cholinesterases, which is crucial for developing effective treatments for AD .
Biological Studies
Research has indicated that 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine may also possess neuroprotective properties. In vitro studies using BV-2 microglial cells have shown that this compound can reduce neuroinflammation and protect neuronal cells from damage caused by toxic agents .
Case Studies
In a recent study focusing on multitarget-directed ligands (MTDLs), compounds structurally related to 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine demonstrated not only AChE/BChE inhibition but also antioxidant properties that could mitigate oxidative stress associated with neurodegeneration .
Potential Therapeutic Applications
The dual inhibition of AChE and BChE presents a promising avenue for therapeutic intervention in Alzheimer's disease. By increasing the availability of acetylcholine in synaptic clefts and reducing amyloid-beta aggregation—a hallmark of AD—this compound could potentially slow disease progression.
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | AChE/BChE Inhibition | Significant inhibition observed; potential for cognitive enhancement |
| Study 2 | Neuroprotection | Reduced neuroinflammation in BV-2 cells; protective against neurotoxicity |
| Study 3 | Antioxidant Effects | Exhibited antioxidant properties; may mitigate oxidative stress |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine, and how do reaction parameters influence yield?
- Methodological Answer : A common approach involves multi-step synthesis, including ring formation via cyclization reactions and protective group strategies. For example, benzyl groups are often introduced to protect hydroxyl or amine functionalities during intermediate steps. Reduction of ketones or imines using agents like BH₃·THF (as demonstrated in tetrahydropyridine derivatives) can achieve the desired saturation . Key parameters include solvent choice (e.g., THF for borane-mediated reductions), temperature control (room temperature for stability), and catalyst loading. Purification via column chromatography or crystallization is critical for isolating high-purity products.
Q. How is the structural conformation of 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and ring conformations. For instance, studies on related tetrahydropyridine derivatives report mean C–C bond lengths of 0.004 Å and R factors ≤ 0.069, ensuring high precision . Complementary techniques like ¹H/¹³C NMR and mass spectrometry validate molecular identity. NMR can distinguish equatorial vs. axial substituents by analyzing coupling constants and chemical shifts, particularly for the benzyloxy group’s protons .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer : Stability depends on avoiding moisture, light, and reactive oxygen species. Storage under inert atmospheres (argon or nitrogen) at –20°C is advised. The compound’s benzyl ether group may hydrolyze under acidic/basic conditions, necessitating pH-neutral environments. Safety data for analogous tetrahydropyridines highlight incompatibility with strong oxidizers, requiring segregated storage .
Advanced Research Questions
Q. How does the tetrahydropyridine ring’s conformation influence pharmacological activity in related compounds?
- Methodological Answer : SC-XRD studies reveal that ring puckering (e.g., boat vs. chair conformations) and substituent orientation directly modulate receptor binding. For example, piperidine derivatives with axial benzyloxy groups exhibit enhanced bioactivity due to steric effects on target interactions . Computational docking studies, validated against crystallographic data, can predict how 1-Benzyl-3-(benzyloxy) substituents influence binding to enzymes like acetylcholinesterase or kinases .
Q. How can researchers resolve contradictions in reported synthetic yields for N-benzylated tetrahydropyridines?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions. Systematic optimization includes:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) vs. organocatalysts.
- Solvent effects : Polar aprotic solvents (DMF, THF) may improve solubility of intermediates.
- Workup protocols : In situ quenching (e.g., ice-water for BH₃·THF reactions) minimizes byproduct formation .
Reproducibility requires rigorous documentation of parameters like stirring rate, degassing, and moisture exclusion.
Q. What computational approaches validate the electronic effects of the benzyloxy substituent on the tetrahydropyridine core?
- Methodological Answer : Density Functional Theory (DFT) calculations quantify electron-withdrawing/donating effects of substituents. For example, Natural Bond Orbital (NBO) analysis can assess hyperconjugation between the benzyloxy oxygen and the ring. Molecular dynamics simulations predict solvation effects on reactivity, supported by experimental data from SC-XRD and IR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
